molecular formula C9H15N B6345533 cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole CAS No. 1212269-83-4

cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole

Cat. No.: B6345533
CAS No.: 1212269-83-4
M. Wt: 137.22 g/mol
InChI Key: OVBKKDSRBCCWSP-BDAKNGLRSA-N
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Description

Contextualization of Saturated Nitrogen-Containing Heterocycles in Synthetic Chemistry

Saturated nitrogen-containing heterocycles are ubiquitous structural motifs in a vast array of biologically active compounds, including alkaloids, pharmaceuticals, and agrochemicals. Their significance lies in the three-dimensional architecture and the presence of a basic nitrogen atom, which often plays a crucial role in molecular recognition and biological function. The hexahydroisoindole core, as a saturated bicyclic amine, represents a conformationally constrained scaffold that can be strategically employed in the design of novel therapeutic agents and complex molecular probes. The controlled introduction of substituents, such as a methyl group at the 5-position, allows for the fine-tuning of steric and electronic properties, thereby influencing the molecule's interaction with biological targets.

Overview of Stereochemical Challenges in Polycyclic Amine Systems

The synthesis of polycyclic amine systems like hexahydroisoindoles is fraught with stereochemical challenges. The fusion of the two rings can result in different stereoisomers, and the presence of multiple chiral centers further complicates the synthetic landscape. In the case of cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole, the "cis" designation refers to the relative stereochemistry at the bridgehead carbons (3a and 7a), where the two hydrogen atoms are on the same face of the molecule.

Achieving stereocontrol in the synthesis of such systems is a primary objective for synthetic chemists. The spatial arrangement of atoms is critical to a molecule's biological activity, and even minor changes in stereochemistry can lead to significant differences in pharmacological profiles. Therefore, the development of stereoselective synthetic methods is paramount for accessing specific isomers of these complex amines.

Rationale for Dedicated Academic Investigation of this compound

While extensive research on the broader class of hexahydroisoindoles exists, a dedicated investigation into the specific isomer, this compound, is warranted for several reasons. Firstly, it serves as a model system for understanding the fundamental principles of stereocontrol in Diels-Alder reactions and catalytic hydrogenations, two key methods for constructing this framework. Secondly, the methyl group at the 5-position, derived from a common and inexpensive starting material like isoprene (B109036), makes this a synthetically accessible and economically viable target. A thorough understanding of its synthesis and properties can pave the way for the development of more complex and potentially bioactive derivatives. Finally, the detailed characterization of this specific isomer contributes to the broader database of knowledge on saturated heterocycles, providing valuable data for computational modeling and structure-activity relationship studies.

Historical Trajectories and Methodological Advancements in Related Chemical Scaffolds

The synthesis of isoindole and its reduced derivatives has a rich history, with early methods often lacking in stereocontrol and efficiency. The advent of powerful synthetic reactions, most notably the Diels-Alder cycloaddition, revolutionized the construction of the hexahydroisoindole core. This pericyclic reaction allows for the formation of the six-membered ring with inherent stereoselectivity, often favoring the cis-fused product.

More recent advancements have focused on the development of catalytic and asymmetric variants of these reactions, enabling the synthesis of enantiomerically pure hexahydroisoindoles. Furthermore, catalytic hydrogenation of aromatic isoindole precursors has also been explored as a route to the saturated framework. While the complete reduction of the isoindole system to the hexahydro stage can be challenging, modern catalysis offers promising solutions. For instance, palladium-catalyzed formate (B1220265) reduction has been used to prepare 4,5,6,7-tetrahydro-2H-isoindoles from substituted isoindolines. nih.gov

A significant synthetic approach to the core of this compound involves the Diels-Alder reaction between isoprene and a suitable dienophile, such as maleimide. This reaction would be followed by the reduction of the imide carbonyl groups. The reaction of isoprene with N-substituted maleimides has been shown to produce the corresponding 4-methyl-substituted cis-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-dione. The subsequent reduction of the double bond and the two carbonyl groups would yield the target molecule.

Below is a table outlining the key transformations required to synthesize the target compound, based on analogous reactions reported in the literature.

StepReaction TypeReactantsProductStereochemical Outcome
1Diels-Alder CycloadditionIsoprene, Maleimide5-Methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dionePredominantly cis-fused product
2Catalytic Hydrogenation5-Methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione5-Methyl-hexahydro-1H-isoindole-1,3(2H)-dioneSyn-addition of hydrogen
3Reduction of Imide5-Methyl-hexahydro-1H-isoindole-1,3(2H)-dioneThis compoundReduction of carbonyls to methylenes

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, a significant amount can be inferred from studies on closely related structures. The synthesis of epoxy derivatives of 5-methylhexahydroisoindole-1,3-dione has been reported, starting from the Diels-Alder reaction of isoprene and maleic anhydride. This work confirms the viability of this approach to construct the fundamental carbon-nitrogen skeleton of the target molecule.

The table below presents hypothetical, yet expected, proton NMR chemical shift ranges for the core structure of this compound, based on data from analogous structures.

Proton(s)Expected Chemical Shift Range (ppm)Multiplicity
CH3 at C50.9 - 1.2s
H at C3a, C7a2.5 - 3.0m
CH2 at C2, C32.8 - 3.5m
CH2 at C4, C71.5 - 2.2m
H at C51.8 - 2.4m

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aR,7aS)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-7-2-3-8-5-10-6-9(8)4-7/h2,8-10H,3-6H2,1H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBKKDSRBCCWSP-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2CNCC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H]2CNC[C@@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies and Methodological Development for Cis 5 Methyl 2,3,3a,4,7,7a Hexahydro 1h Isoindole

Comprehensive Retrosynthetic Analysis and Key Disconnections

A thorough retrosynthetic analysis of cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole reveals several strategic disconnections that pave the way for logical and efficient synthetic planning. The primary disconnection of the isoindole ring system can be envisioned through a carbon-nitrogen bond cleavage, leading back to a functionalized cyclohexene (B86901) precursor. This approach simplifies the target to a more accessible monocyclic system where the stereochemistry of the substituents can be established prior to the formation of the heterocyclic ring.

A key disconnection strategy involves the application of a Diels-Alder cycloaddition. In this scenario, the hexahydroisoindole ring is disconnected across the C3a-C7a and C4-C5 bonds, yielding a dienophile and a diene. A plausible diene would be a 1-amino-substituted 1,3-diene, and the dienophile could be a derivative of 3-methyl-1-cyclohexene. This approach is particularly advantageous as the Diels-Alder reaction is well-known for its high degree of stereocontrol, allowing for the direct formation of the desired cis-fused ring junction.

Another viable retrosynthetic pathway involves the disconnection of the C3a-N and C7a-C1 bonds, suggesting an intramolecular cyclization of an amino-tethered cyclohexene derivative. This strategy allows for the construction of the cyclohexene core first, followed by the formation of the pyrrolidine (B122466) ring. The stereochemistry at the C3a and C7a positions would be determined by the geometry of the cyclization precursor and the reaction conditions employed.

Disconnection StrategyKey PrecursorsSynthetic Rationale
C-N Bond CleavageFunctionalized 4-methylcyclohex-1-eneSimplifies the target to a monocyclic system, allowing for early-stage stereochemical control.
Diels-Alder Cycloaddition1-Amino-1,3-diene and 3-methyl-1-cyclohexene derivativeOffers excellent stereocontrol for the formation of the cis-fused bicyclic core in a single step.
Intramolecular CyclizationAmino-tethered 4-methylcyclohexeneAllows for sequential ring construction, with potential for stereochemical control during the cyclization step.

Elaboration and Optimization of Total Synthesis Routes

The formation of the cis-fused hexahydroisoindole core is a critical step in the total synthesis. A powerful method to achieve this is the intramolecular Diels-Alder reaction. A precursor containing a diene and a dienophile connected by a nitrogen-containing tether can be designed to undergo a thermal or Lewis acid-catalyzed cycloaddition. The stereochemical outcome of this reaction is highly predictable based on the Zimmerman-Traxler model for the transition state, favoring the formation of the cis-fused product.

Tandem cyclization reactions offer another elegant approach. For instance, a Michael addition followed by an intramolecular cyclization can be employed. A suitably substituted cyclohexenone can react with an amino-ester derivative in a conjugate addition, with the resulting enolate undergoing an intramolecular condensation to form the bicyclic system. The stereoselectivity of this process can be influenced by the choice of reagents and reaction conditions. rsc.org

Radical cyclizations also present a viable route. An N-centered radical, generated from a precursor such as an N-haloamine, can add to a double bond within the same molecule to form the pyrrolidine ring. The stereochemical outcome of such cyclizations is often governed by the Curtin-Hammett principle, and careful substrate design can lead to the desired cis-isomer. mdpi.com

The diastereoselective installation of the methyl group at the C5 position is crucial for the synthesis of the target molecule. One effective strategy is the conjugate addition of a methyl organocuprate to a suitable α,β-unsaturated carbonyl precursor of the cyclohexene ring. The stereochemical course of this reaction can be controlled by the presence of a chiral auxiliary or a chiral ligand, leading to the desired diastereomer.

Alternatively, the methyl group can be introduced via the stereoselective reduction of a 5-methylenehexahydro-1H-isoindole derivative. Catalytic hydrogenation using a heterogeneous catalyst, such as palladium on carbon, often proceeds with high diastereoselectivity, with the hydrogen atoms being delivered from the less sterically hindered face of the molecule. The choice of catalyst and reaction conditions can be optimized to maximize the yield of the desired cis-isomer.

MethodPrecursorReagentsExpected Diastereoselectivity
Conjugate Additionα,β-Unsaturated cyclohexenone(CH₃)₂CuLi, chiral ligandHigh
Catalytic Hydrogenation5-Methylenehexahydro-1H-isoindoleH₂, Pd/CHigh
Stereoselective AlkylationEnolate of a 5-ketohexahydro-1H-isoindoleCH₃I, bulky baseModerate to high

The regioselective functionalization of the hexahydroisoindole scaffold allows for the introduction of further chemical diversity. Directed metalation is a powerful tool for achieving regioselectivity. The nitrogen atom of the isoindole can be protected with a directing group, such as a carbamoyl (B1232498) group, which can direct a metalating agent, like an organolithium reagent, to an adjacent carbon atom, allowing for subsequent reaction with an electrophile. worktribe.com

C-H activation strategies, often catalyzed by transition metals like palladium or rhodium, can also be employed for the regioselective functionalization of the hexahydroisoindole ring. The choice of catalyst and ligand is critical in controlling the site of functionalization. mdpi.com These methods provide a direct and atom-economical way to introduce new functional groups without the need for pre-functionalized substrates.

Exploration of Convergent and Divergent Synthetic Approaches

A convergent synthesis of this compound would involve the separate synthesis of two key fragments, which are then coupled together late in the synthetic sequence. For example, a functionalized cyclohexene fragment containing the methyl group and a pyrrolidine precursor could be synthesized independently and then joined through a bond-forming reaction, such as a cross-coupling or an amination reaction. This approach is often more efficient for the synthesis of analogs, as different fragments can be synthesized in parallel and combined to create a library of related compounds. chemrxiv.org

In contrast, a divergent synthesis would start from a common intermediate that is then elaborated into a variety of different target molecules. nih.gov For the synthesis of derivatives of the target compound, a common hexahydroisoindole core could be synthesized and then subjected to a series of regioselective functionalization reactions to introduce different substituents at various positions on the ring system. This strategy is particularly useful for structure-activity relationship studies.

Integration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry can be integrated into the synthesis of this compound to minimize its environmental impact. This includes the use of environmentally benign solvents, such as water or bio-derived solvents, and the development of catalyst-free or metal-free reactions. researchgate.netsjp.ac.lk

Atom economy can be maximized by employing reactions such as cycloadditions and tandem reactions that incorporate all of the atoms of the reactants into the final product. The use of catalytic methods, where a small amount of a catalyst can be used to generate a large amount of product, is also a key aspect of green chemistry. researchgate.net Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the need for intermediate purification steps, can significantly reduce waste and improve efficiency. unigoa.ac.in

Green Chemistry PrincipleApplication in Synthesis
Use of Safer SolventsEmploying water or bio-based solvents for cyclization or functionalization steps. mdpi.com
Atom EconomyUtilizing Diels-Alder or tandem reactions to construct the bicyclic core.
CatalysisDeveloping catalytic C-H activation methods for regioselective functionalization.
Waste ReductionDesigning one-pot procedures to minimize purification steps and solvent usage.

Stereochemical Elucidation and Conformational Landscape Analysis of Cis 5 Methyl 2,3,3a,4,7,7a Hexahydro 1h Isoindole

Advanced Spectroscopic Methodologies for Stereochemical Assignment

The unambiguous determination of the relative and absolute stereochemistry of cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is paramount. This requires the use of powerful analytical techniques capable of probing the spatial relationships between atoms within the molecule.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the complex structure of organic molecules in solution. A combination of different NMR experiments can provide a detailed picture of the connectivity and spatial arrangement of atoms.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically through two or three bonds. For this compound, COSY would be instrumental in establishing the proton-proton connectivity within each of the fused rings, confirming the hydrogen framework of the isoindole core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms. This experiment is crucial for assigning the carbon resonances of the molecule by linking them to their corresponding, and often more readily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton of the molecule by observing correlations between protons and carbons that are not directly bonded.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are the most powerful NMR techniques for determining the stereochemistry of a molecule in solution. They detect through-space interactions between protons that are in close proximity, irrespective of their bonding connectivity. For this compound, key NOE or ROE correlations would be expected between protons on the same face of the bicyclic system. For instance, a strong NOE between the protons at the ring junction (3a-H and 7a-H) would provide definitive evidence for the cis-fusion of the rings. Furthermore, the spatial relationship of the methyl group at the 5-position relative to the protons on the isoindole core can be established through NOESY or ROESY.

A hypothetical table of expected key 2D NMR correlations for the stereochemical assignment is presented below:

Proton 1 Proton 2 (COSY) Carbon (HSQC) Carbon (HMBC) Proton 2 (NOESY/ROESY)
3a-H3-H, 4-H, 7a-HC3aC2, C4, C7a7a-H, 4-H (axial)
7a-H1-H, 7-H, 3a-HC7aC1, C7, C3a3a-H, 7-H (axial)
5-CH₃4-H, 6-HC5-CH₃C4, C5, C64-H (equatorial), 6-H (equatorial)

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral chromatography is the most common method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

The choice of the CSP is critical and often requires screening of various types of chiral columns (e.g., polysaccharide-based, Pirkle-type, or cyclodextrin-based). The mobile phase composition is also optimized to achieve baseline separation of the enantiomeric peaks. Once a suitable method is developed, the enantiomeric excess can be calculated by comparing the peak areas of the two enantiomers in the chromatogram.

A typical data table for the chiral separation of the enantiomers of this compound might look as follows:

Parameter Value
Chiral Stationary PhaseChiralcel OD-H
Mobile PhaseHexane/Isopropanol (90:10)
Flow Rate1.0 mL/min
Detection Wavelength210 nm
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Enantiomeric Excess (sample)95% ee

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the molecule.

For this compound, a successful X-ray crystal structure analysis would provide:

Confirmation of the cis-ring fusion: The relative stereochemistry of all stereocenters would be unequivocally established.

Bond lengths and angles: Precise measurements of all geometric parameters of the molecule.

Conformation in the solid state: The preferred conformation of the molecule in the crystal lattice.

Absolute configuration: If a suitable heavy atom is present in the crystal structure or if anomalous dispersion methods are used, the absolute configuration of the enantiomer can be determined. This is often achieved by calculating the Flack parameter, which should be close to zero for the correct absolute configuration.

A summary of hypothetical crystallographic data is provided in the table below:

Parameter Value
Chemical FormulaC₉H₁₅N
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)10.2, 12.5, 8.1
α, β, γ (°)90, 90, 90
R-factor0.045
Flack Parameter0.02(3)

Dynamic Conformational Analysis

The fused ring system of this compound is not rigid and can undergo conformational changes. Understanding these dynamic processes is crucial for a complete description of the molecule's behavior.

Computational chemistry provides powerful tools to investigate the conformational landscape of molecules. Using methods such as molecular mechanics or density functional theory (DFT), it is possible to:

Identify stable conformers: A systematic conformational search can be performed to locate all low-energy conformations of the molecule.

Calculate relative energies: The relative stabilities of the different conformers can be determined.

Determine energy barriers to interconversion: The transition states connecting different conformers can be located, and the energy barriers for conformational changes, such as ring inversion, can be calculated.

For this compound, computational studies would likely focus on the puckering of the two rings and the orientation of the methyl substituent.

A representative data table from a computational study might include:

Conformer Relative Energy (kcal/mol) Key Dihedral Angle (°)
Chair-Chair0.0C4-C3a-C7a-C7 = 55
Chair-Boat5.2C4-C3a-C7a-C7 = 10
Boat-Boat10.8C4-C3a-C7a-C7 = 5

Variable Temperature (VT) NMR spectroscopy is an experimental technique used to study dynamic processes in molecules that occur on the NMR timescale. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals that are related to the rates of conformational exchange.

For this compound, VT NMR could be used to study the ring inversion of the hexahydroisoindole core. At low temperatures, where the ring inversion is slow on the NMR timescale, separate signals for the axial and equatorial protons would be observed. As the temperature is increased, the rate of ring inversion increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal at high temperatures. By analyzing the line shapes of the signals at different temperatures, the energy barrier for the ring inversion process can be determined using the Eyring equation.

A summary of a hypothetical VT NMR experiment is shown below:

Temperature (°C) Observation Calculated Rate Constant (s⁻¹)
-80Sharp, distinct signals for axial and equatorial protons-
-40Broadening of axial and equatorial proton signals10
-20Coalescence of axial and equatorial proton signals100
25Time-averaged signals for protons>1000

Lack of Specific Research Hinders Detailed Analysis of Stereochemical Control in Reactions of this compound

The inherent stereochemistry of a molecule is a critical factor in determining the outcome of its chemical transformations. For this compound, the fixed cis-fusion of the two rings creates a distinct three-dimensional architecture. This conformation, in turn, would be expected to dictate the facial selectivity of approaching reagents. The presence of the methyl group at the C5 position further introduces steric and electronic factors that would likely influence the stereochemical course of reactions at or near this site.

In the absence of specific experimental data for this compound, any discussion on stereochemical control in its reactions would be purely speculative. Detailed research findings, including data on diastereomeric ratios or enantiomeric excesses for specific transformations such as alkylations, acylations, or cycloadditions, are necessary to provide a scientifically accurate account.

General concepts that would be pertinent to the study of this molecule include:

Diastereoselective Reactions: The existing stereocenters in the molecule would be expected to direct the formation of new stereocenters, leading to a preference for one diastereomer over another. For example, in the synthesis of related cis-1,3-disubstituted isoindolines, high diastereoselectivities have been reported, indicating the strong directing effect of the ring system.

Asymmetric Synthesis: The development of asymmetric routes to introduce or modify substituents on the hexahydroisoindole core would be a key area of investigation. This often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome. Studies on the asymmetric synthesis of octahydroindoles have demonstrated the feasibility of achieving complete diastereoselective control in related systems.

Conformational Analysis: A thorough understanding of the conformational landscape of this compound would be crucial for predicting and explaining the stereochemical outcomes of its reactions. The preferred conformation would expose certain faces of the molecule to reagents while shielding others.

Without dedicated studies on this compound, a detailed and data-driven analysis as requested cannot be provided at this time. Further experimental investigation is required to elucidate the specific stereochemical control elements at play in reactions involving this hexahydroisoindole system.

Computational and Theoretical Chemistry Investigations of Cis 5 Methyl 2,3,3a,4,7,7a Hexahydro 1h Isoindole

Quantum Chemical Calculations of Electronic Structure and Reactivity Indices

Quantum chemical calculations offer fundamental insights into the electronic properties of cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole, which are pivotal in determining its reactivity and potential interactions.

Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d), can provide a detailed picture of its molecular orbitals and charge distribution.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Hypothetical data based on typical DFT calculations for similar nitrogen-containing heterocycles.

The charge distribution within the molecule can be analyzed through methods like Mulliken population analysis or by examining the electrostatic potential (ESP) map. These analyses reveal the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. The nitrogen atom in the isoindole ring is expected to be a region of high electron density, making it a likely site for protonation and other electrophilic interactions.

Conceptual DFT also provides a framework for quantifying reactivity through various indices. nih.govmdpi.comresearchgate.net These descriptors, such as electronegativity (χ), chemical hardness (η), and the Fukui function (f(r)), offer a more nuanced understanding of reactivity than simple orbital analysis.

Hypothetical data based on typical DFT calculations for similar nitrogen-containing heterocycles.

The Fukui function is particularly useful as it identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.

Ab Initio Methods for High-Accuracy Property Prediction

For even greater accuracy in predicting molecular properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to highly accurate predictions of properties like ionization potential, electron affinity, and thermochemical data. nih.gov

Molecular Dynamics Simulations for Conformational Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound and its interactions with solvent molecules. By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule and the dynamics of its interactions with its environment.

The hexahydroisoindole ring system is not planar and can adopt several low-energy conformations. MD simulations can identify these conformers and the energy barriers between them, providing a dynamic picture of the molecule's shape. Understanding the conformational preferences is crucial as different conformers can exhibit different reactivity and biological activity.

Furthermore, MD simulations can shed light on how solvent molecules, such as water, interact with the isoindole derivative. The simulations can reveal the structure of the solvation shell around the molecule and identify specific hydrogen bonding interactions between the nitrogen atom and water molecules. These solvent interactions can significantly influence the molecule's conformation and reactivity.

Prediction and Interpretation of Spectroscopic Signatures (NMR, IR, UV-Vis)

Computational methods can accurately predict the spectroscopic signatures of molecules, which is invaluable for their characterization and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.govmdpi.comliverpool.ac.uk By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, its NMR spectrum can be simulated. Comparing the predicted spectrum with experimental data can confirm the molecule's structure.

Hypothetical data based on typical NMR prediction calculations for similar cyclic amines.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands observed in its IR spectrum. By performing a frequency calculation on the optimized geometry, the IR spectrum of this compound can be predicted. mdpi.comresearchgate.net This allows for the assignment of specific vibrational modes to the observed IR bands, such as the N-H stretch and C-H stretches.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. mdpi.comnih.govresearchgate.netnih.gov For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding electronic transitions, providing insight into its electronic structure.

Reaction Pathway Analysis and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this can involve studying reactions such as N-alkylation, acylation, or its participation in cycloaddition reactions.

By mapping the potential energy surface of a reaction, the structures of reactants, products, intermediates, and transition states can be determined. Transition state theory can then be used to calculate the activation energy of the reaction, providing a quantitative measure of the reaction rate. e3s-conferences.orgcompchemhighlights.org For example, the mechanism of a Diels-Alder reaction involving the isoindole derivative could be elucidated by locating the transition state and calculating the activation barrier. researchgate.net

Theoretical Frameworks for Structure-Reactivity Relationships within the Isoindole Class

The computational investigation of this compound contributes to a broader understanding of structure-reactivity relationships within the isoindole class of compounds. By systematically studying how substituents and stereochemistry influence the electronic and structural properties of isoindole derivatives, general principles governing their reactivity can be established.

Theoretical frameworks such as the Quantum Theory of Atoms in Molecules (QTAIM) can provide a deeper understanding of the nature of chemical bonds within these molecules. wikipedia.orgchemistai.orgamercrystalassn.orgresearchgate.net By analyzing the topology of the electron density, QTAIM can characterize the bonding interactions and provide insights into their strength and nature.

Furthermore, by correlating calculated reactivity indices with experimentally observed reaction rates or biological activities for a series of isoindole derivatives, quantitative structure-activity relationships (QSAR) can be developed. These models can then be used to predict the properties of new, unsynthesized isoindole derivatives, guiding the design of molecules with desired characteristics.

Reactivity Profiles and Mechanistic Studies of Cis 5 Methyl 2,3,3a,4,7,7a Hexahydro 1h Isoindole

Investigation of Electrophilic and Nucleophilic Reaction Pathways

The chemical character of cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is defined by two primary reactive sites: the nucleophilic nitrogen atom of the secondary amine and the electron-rich carbon-carbon double bond within the hexahydroisoindole framework.

The lone pair of electrons on the nitrogen atom imparts significant nucleophilicity to the molecule, making it susceptible to attack by a variety of electrophiles. Conversely, the double bond in the six-membered ring is a center of high electron density, rendering it prone to electrophilic addition reactions. The methyl group at the 5-position exerts a mild electron-donating inductive effect, which can subtly influence the reactivity of the double bond.

Due to the absence of strongly electron-withdrawing groups, the carbon skeleton of the isoindole core is not inherently electrophilic. However, functionalization can introduce electrophilic centers, thereby enabling nucleophilic attack. For instance, conversion of the secondary amine to a leaving group or oxidation of the carbon framework could create sites for nucleophilic substitution or addition.

Functionalization Reactions at the Nitrogen Atom and Carbon Skeleton

Nitrogen Atom Functionalization:

The secondary amine of this compound is a prime target for a range of functionalization reactions.

N-Alkylation: The nitrogen can be readily alkylated using alkyl halides or other alkylating agents. The reaction proceeds via a standard SN2 mechanism, where the nitrogen atom acts as the nucleophile. The choice of solvent and base is crucial for optimizing the reaction conditions and minimizing side reactions.

N-Acylation: Acylation of the secondary amine with acyl chlorides or anhydrides in the presence of a base affords the corresponding N-acyl derivatives. This reaction is typically robust and high-yielding.

N-Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives, expanding the structural diversity of the isoindole core.

Carbon Skeleton Functionalization:

Functionalization of the carbon skeleton primarily targets the double bond.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The stereochemistry of the epoxidation is influenced by the cis-fusion of the bicyclic system, with the electrophile generally approaching from the less sterically hindered face.

Dihydroxylation: cis-Dihydroxylation of the alkene can be achieved using reagents such as osmium tetroxide or potassium permanganate (B83412) under controlled conditions. This reaction also exhibits stereoselectivity due to the bicyclic structure.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond proceeds via a halonium ion intermediate, leading to trans-dihalogenated products.

Pericyclic and Cycloaddition Reactions Involving the Unsaturated Moieties

The unsaturated six-membered ring of this compound can participate in pericyclic reactions, most notably Diels-Alder reactions, where it can act as a dienophile. The reactivity in these [4+2] cycloadditions is dependent on the electronic nature of the diene. Electron-rich dienes would react more readily with the somewhat electron-rich double bond of the isoindole, although this reactivity can be enhanced by N-acylation, which withdraws electron density from the nitrogen and, to a lesser extent, from the ring system.

The stereochemical outcome of such cycloaddition reactions is dictated by the approach of the diene to the dienophile, which is influenced by the existing stereochemistry of the hexahydroisoindole core.

Oxidation and Reduction Chemistry of the Isoindole Core

Oxidation:

Beyond the epoxidation and dihydroxylation of the double bond, the isoindole core can undergo other oxidative transformations. Strong oxidizing agents can lead to the cleavage of the rings. The secondary amine can also be oxidized to the corresponding nitroxide radical under specific conditions.

Reduction:

The double bond within the hexahydroisoindole ring can be reduced via catalytic hydrogenation. This reaction typically proceeds with syn-addition of hydrogen from the less sterically hindered face of the molecule, leading to the formation of cis-5-Methyloctahydro-1H-isoindole. Common catalysts for this transformation include palladium on carbon (Pd/C) and platinum oxide (PtO₂).

Kinetic and Thermodynamic Studies of Key Transformations

While specific kinetic and thermodynamic data for this compound are not extensively documented, the principles of kinetic and thermodynamic control are applicable to its reactions.

In Diels-Alder reactions, the endo product is often the kinetically favored product due to secondary orbital interactions, while the exo product is typically the thermodynamically more stable product due to reduced steric hindrance. The reaction conditions, particularly temperature, can be manipulated to favor one isomer over the other. At lower temperatures, the reaction is under kinetic control, favoring the endo adduct. At higher temperatures, the retro-Diels-Alder reaction becomes significant, allowing for equilibration and the formation of the more stable exo product under thermodynamic control.

The relative stability of stereoisomers of the hexahydroisoindole core is influenced by the strain associated with the fused ring system. The cis-fusion is generally considered to be thermodynamically more stable for this type of 6/5-membered fused ring system. Computational studies on analogous bicyclic systems can provide insights into the relative energies of different conformations and isomeric states.

Below is a summary of potential functionalization reactions:

Reaction TypeReagent/ConditionsProduct Type
N-AlkylationAlkyl halide, BaseN-Alkyl isoindole
N-AcylationAcyl chloride, BaseN-Acyl isoindole
Epoxidationm-CPBAEpoxy-isoindole
DihydroxylationOsO₄ or KMnO₄Diol-isoindole
HydrogenationH₂, Pd/COctahydroisoindole

Design and Synthesis of Derivatives and Analogues of Cis 5 Methyl 2,3,3a,4,7,7a Hexahydro 1h Isoindole

Systematic Modification Strategies for Scaffold Diversification

The diversification of the hexahydroisoindole scaffold is a key strategy for exploring a wider range of chemical and biological properties. A primary approach involves leveraging the inherent reactivity of the core structure to introduce significant structural changes.

One powerful method is the ring distortion strategy . nih.govcalis.edu.cnnih.gov This approach systematically alters the core ring structure through reactions like ring cleavage, expansion, fusion, and rearrangement. nih.govcalis.edu.cn For the cis-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole scaffold, this could involve oxidative cleavage of the cyclohexene (B86901) ring to yield dicarboxylic acid derivatives, which can then be transformed into new heterocyclic systems. Another possibility is the rearrangement of the bicyclic core under acidic or thermal conditions to generate novel isomeric scaffolds. These transformations lead to compounds that are structurally distinct from the parent natural product-like core, thereby expanding the accessible chemical space. nih.govnih.gov

Another systematic modification involves targeting the nitrogen atom of the isoindole core. N-alkylation, N-acylation, and N-arylation are common methods to introduce a variety of substituents, thereby modulating the compound's lipophilicity, polarity, and potential for hydrogen bonding. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic properties.

The table below illustrates some potential systematic modification strategies:

StrategyDescriptionPotential Outcome
Ring Cleavage Oxidative cleavage of the C=C bond in the cyclohexene ring.Formation of linear or macrocyclic structures with new functional handles.
Ring Expansion Insertion of atoms (e.g., carbon, nitrogen) into the existing rings.Generation of larger, more flexible ring systems with altered conformational properties.
Ring Fusion Annulation of additional rings onto the hexahydroisoindole core.Creation of more rigid and complex polycyclic architectures.
N-Functionalization Alkylation, acylation, or arylation of the secondary amine.Introduction of diverse substituents to modulate physicochemical properties.

Stereoselective Synthesis of Novel Hexahydroisoindole Stereoisomers

The control of stereochemistry is paramount in medicinal chemistry, as different stereoisomers of a molecule can exhibit vastly different biological activities. The synthesis of the this compound scaffold itself is often achieved through a Diels-Alder reaction, which inherently establishes the cis-fusion of the two rings. However, the development of methods to access other stereoisomers is an active area of research.

Diastereoselective synthesis can be achieved by employing chiral auxiliaries or catalysts during the key bond-forming reactions. rsc.org For instance, the use of a chiral dienophile in the initial Diels-Alder reaction can lead to the formation of an enantioenriched cis-fused product. Subsequent modifications can then be carried out to generate a library of diastereomerically pure compounds.

Furthermore, post-synthetic modifications of the existing scaffold can be performed stereoselectively. For example, the reduction of a ketone introduced onto the cyclohexane (B81311) ring can be directed by neighboring functional groups or by using stereoselective reducing agents to yield specific diastereomers of the corresponding alcohol. Computational studies, such as DFT computations, can provide mechanistic insights into these electrophilic cyclization reactions, aiding in the prediction and control of the stereochemical outcome. nih.gov

The following table summarizes key approaches to stereoselective synthesis in this context:

ApproachDescriptionExample
Chiral Diels-Alder Reaction Use of chiral catalysts or auxiliaries to control the stereochemistry of the cycloaddition.Asymmetric Lewis acid catalysis to favor one enantiomer of the cis-fused product.
Substrate-Controlled Diastereoselection Existing stereocenters on the starting material direct the stereochemical outcome of a reaction.Reduction of a ketone on the scaffold where hydride delivery is favored from one face due to steric hindrance.
Reagent-Controlled Diastereoselection Use of chiral reagents to induce stereoselectivity.Sharpless asymmetric epoxidation of an allylic alcohol derivative of the scaffold.

Introduction of Diverse Functional Groups and Heteroatoms

The introduction of a wide array of functional groups and the incorporation of heteroatoms are fundamental to creating a diverse library of analogues with varied chemical and biological profiles. These modifications can influence a molecule's polarity, solubility, metabolic stability, and ability to interact with biological targets.

A common strategy for functionalizing the cyclohexane ring of the hexahydroisoindole scaffold is through epoxidation of the double bond, followed by nucleophilic ring-opening . researchgate.netresearchgate.net This two-step sequence allows for the introduction of a variety of functional groups in a regio- and stereoselective manner. For example, treatment of the epoxide with nucleophiles such as amines, azides, or alcohols can yield amino-, azido-, or alkoxy-alcohols, respectively. researchgate.net The resulting azido-alcohols can be further transformed, for instance, into triazoles via click chemistry or reduced to primary amines. researchgate.net

Cis-hydroxylation of the double bond, often using reagents like osmium tetroxide, provides another route to introduce diol functionalities. researchgate.net These diols can then be further derivatized, for example, by conversion to acetates. researchgate.net

The introduction of heteroatoms can be achieved through various synthetic transformations. For instance, ring-closing metathesis could be employed to form the hexahydroisoindole ring, with one of the precursors containing a heteroatom that becomes part of the final scaffold.

Below is a table detailing methods for functional group and heteroatom introduction:

MethodReagentsFunctional Group/Heteroatom Introduced
Epoxidation/Ring-Opening m-CPBA, followed by nucleophiles (e.g., NaN₃, RNH₂, ROH)Hydroxyl, Azide, Amino, Alkoxy
Cis-hydroxylation OsO₄, NMODiol
Halogenation NBS, Br₂Bromo
Hydroboration-Oxidation BH₃·THF, then H₂O₂, NaOHHydroxyl

Application of Parallel Synthesis and Combinatorial Chemistry Approaches

To efficiently explore the vast chemical space around the this compound scaffold, modern high-throughput synthetic techniques such as parallel synthesis and combinatorial chemistry are employed. These approaches enable the rapid generation of large, organized libraries of related compounds, which can then be screened for desired properties.

Parallel synthesis involves the simultaneous synthesis of a series of compounds in separate reaction vessels. This can be performed using automated or semi-automated synthesizers, which can handle multiple reactions under controlled conditions. This technique is particularly well-suited for the late-stage diversification of a common intermediate. For example, a core hexahydroisoindole scaffold with a reactive handle can be distributed into an array of reactors and treated with a diverse set of building blocks to generate a library of analogues.

Combinatorial chemistry , particularly the "split-and-pool" method, allows for the creation of even larger libraries. In this approach, a solid support is divided into portions, each of which is reacted with a different building block. The portions are then pooled, mixed, and re-divided for the next reaction step. This process is repeated for several cycles, leading to the exponential growth of the library size. While powerful, this method often requires deconvolution strategies to identify the structure of active compounds.

The following table outlines the key features of these approaches:

ApproachDescriptionKey Advantages
Parallel Synthesis Simultaneous synthesis of multiple compounds in separate reaction vessels.Well-defined products, easier to track and purify.
Combinatorial Chemistry Synthesis of large libraries of compounds, often as mixtures, through systematic combination of building blocks.Can generate vast numbers of compounds in a short time.

Rational Design Principles for Modulating Chemical Properties

The design of new derivatives of this compound is not a random process but is guided by rational design principles . These principles are based on an understanding of how molecular structure influences chemical and physical properties, which in turn affect a compound's biological activity and drug-likeness.

A key aspect of rational design is the application of structure-activity relationships (SAR) . By systematically modifying the structure of a lead compound and observing the effect on its biological activity, chemists can identify key structural features that are important for its function. This information can then be used to design new analogues with improved properties.

Another important consideration is the modulation of physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability . For example, the introduction of polar functional groups, such as hydroxyl or carboxyl groups, can increase aqueous solubility. Conversely, the addition of lipophilic groups, like alkyl or aryl substituents, can increase lipophilicity, which may improve membrane permeability. To enhance metabolic stability, sites on the molecule that are prone to metabolism can be blocked, for example, by introducing a fluorine atom at a metabolically labile position.

Computational tools play a significant role in rational design. Molecular modeling and docking studies can be used to predict how a molecule will bind to a biological target, allowing for the design of compounds with improved affinity and selectivity. nih.gov

The table below summarizes some key rational design principles:

PrincipleObjectiveStrategy
Structure-Activity Relationship (SAR) Guided Modification Enhance biological potency and selectivity.Systematically modify functional groups and observe the impact on activity.
Physicochemical Property Modulation Improve drug-likeness (e.g., solubility, permeability, metabolic stability).Introduce polar or lipophilic groups; block metabolic hotspots. stereoelectronics.org
Conformational Restriction Increase binding affinity and reduce off-target effects.Introduce rigid structural elements like rings or double bonds.
Bioisosteric Replacement Retain or improve biological activity while modifying other properties.Replace a functional group with another that has similar steric and electronic properties. stereoelectronics.org

By integrating these advanced synthetic and design strategies, researchers are well-equipped to unlock the full potential of the this compound scaffold, paving the way for the discovery of next-generation therapeutic agents.

Advanced Analytical Methodologies for the Characterization and Quantification of Cis 5 Methyl 2,3,3a,4,7,7a Hexahydro 1h Isoindole

High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition, distinguishing it from other isobaric compounds.

Expected Fragmentation Pattern: In tandem mass spectrometry (MS/MS) experiments, the protonated molecule [M+H]⁺ of this compound would be expected to undergo characteristic fragmentation. The fragmentation pathways of isoquinoline (B145761) alkaloids, a related class of compounds, often involve cleavages of the heterocyclic ring system. For the target molecule, collision-induced dissociation (CID) would likely lead to the fragmentation of the hexahydroisoindole core. The initial loss of the methyl group is a plausible fragmentation pathway. Further fragmentation could involve the opening of the saturated heterocyclic ring, leading to a series of characteristic product ions.

A hypothetical fragmentation pathway is presented in the table below, based on general principles of mass spectrometry.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
[M+H]⁺[M+H - CH₃]⁺CH₃Loss of the methyl group
[M+H]⁺[M+H - NH₃]⁺NH₃Loss of ammonia
[M+H - CH₃]⁺Further fragmented ionsCₓHᵧRing opening and subsequent fragmentation

This table is illustrative and based on predicted fragmentation behavior.

Comprehensive Nuclear Magnetic Resonance Spectroscopy (beyond routine characterization)

While standard ¹H and ¹³C NMR are fundamental for initial characterization, advanced NMR techniques are crucial for the complete stereochemical and conformational analysis of this compound.

Two-Dimensional (2D) NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network within the molecule, confirming the connectivity of the protons in the hexahydropyrrole and cyclohexene (B86901) rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for determining the cis stereochemistry of the ring fusion. Through-space correlations between protons on the same face of the molecule would provide definitive evidence for the relative stereochemistry of the chiral centers at the 3a and 7a positions.

Expected ¹H and ¹³C NMR Chemical Shifts: Based on data for similar hexahydro-1H-isoindole derivatives, the following table provides an estimation of the expected chemical shift ranges. mdpi.comresearchgate.net

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
CH₃1.6 - 1.820 - 25
CH₂ (Pyrrole ring)2.5 - 3.545 - 55
CH (Ring junction)2.8 - 3.240 - 50
CH (Cyclohexene ring)5.5 - 5.8120 - 135
CH₂ (Cyclohexene ring)2.0 - 2.525 - 35

These are estimated ranges and actual values may vary depending on the solvent and other experimental conditions.

Chromatographic Separation Techniques with Advanced Detection Systems

The separation and quantification of this compound, particularly in complex matrices, necessitate the use of high-performance chromatographic techniques coupled with sensitive detectors.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the method of choice for highly sensitive and selective quantification. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely provide good chromatographic separation. The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the target analyte and an internal standard are monitored, ensuring high specificity and minimizing matrix interference.

Gas Chromatography-Flame Ionization Detection (GC-FID): For volatile and thermally stable compounds, GC-FID offers a robust and cost-effective method for quantification. The analysis of alkaloids by GC-FID is a well-established technique. scielo.br Derivatization of the secondary amine may be necessary to improve peak shape and thermal stability. A non-polar or medium-polarity capillary column would be suitable for separation.

Supercritical Fluid Chromatography-UV Detection (SFC-UV): SFC is a powerful technique for the separation of chiral compounds and can be an alternative to normal-phase HPLC. For a chiral molecule like this compound, SFC with a chiral stationary phase could be employed for enantiomeric separation and quantification using a UV detector.

Spectroscopic Techniques (IR, Raman, UV-Vis, Circular Dichroism) for Molecular Fingerprinting

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in this compound.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are excellent for identifying characteristic functional groups. The IR spectrum of the target compound is expected to show characteristic bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of alkanes and alkenes (around 2850-3100 cm⁻¹), and C=C stretching of the cyclohexene ring (around 1640-1680 cm⁻¹). Raman spectroscopy would complement the IR data, particularly for the non-polar C=C bond.

UV-Vis Spectroscopy: The UV-Vis spectrum is expected to show absorption bands corresponding to the electronic transitions within the molecule. The isolated double bond in the cyclohexene ring would likely result in a weak absorption in the UV region.

Circular Dichroism (CD) Spectroscopy: As this compound is a chiral molecule, CD spectroscopy can be used to study its stereochemical properties. The CD spectrum would show characteristic positive or negative bands corresponding to the differential absorption of left and right circularly polarized light, providing a unique fingerprint for each enantiomer.

Methodologies for Purity Assessment and Impurity Profiling

Ensuring the purity of this compound is critical. A combination of analytical techniques should be employed for a comprehensive purity assessment and the identification of any potential impurities.

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection: A validated HPLC method with a high-resolution column can be used to separate the main compound from any related substances, such as synthetic precursors, byproducts, or degradation products. The use of a photodiode array (PDA) detector allows for the assessment of peak purity. Coupling HPLC to a mass spectrometer (LC-MS) enables the identification of unknown impurities based on their mass-to-charge ratio and fragmentation patterns.

Gas Chromatography (GC): GC can be used to detect volatile impurities. Similar to HPLC, coupling GC with mass spectrometry (GC-MS) is a powerful tool for the identification of trace-level impurities.

Quantitative NMR (qNMR): qNMR is a primary ratio method that can be used to determine the absolute purity of the compound without the need for a reference standard of the same compound. By integrating the signal of the analyte against a certified internal standard of known purity, a highly accurate purity value can be obtained.

Explorations of Cis 5 Methyl 2,3,3a,4,7,7a Hexahydro 1h Isoindole in Diverse Chemical Applications Non Clinical Focus

Potential as Chiral Ligands in Asymmetric Catalysis

There is no specific information available in peer-reviewed scientific literature regarding the synthesis, evaluation, or application of cis-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole as a chiral ligand in asymmetric catalysis. The inherent chirality of this molecule, owing to its multiple stereocenters, theoretically suggests potential for such applications. Chiral amines and their derivatives are foundational in the design of ligands for a multitude of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and hydrosilylations. However, to date, no studies have been published that explore the coordination chemistry of this specific compound with transition metals or its efficacy in inducing enantioselectivity in catalytic reactions.

Investigation in Materials Science Contexts (e.g., polymer precursors, functional organic frameworks)

An extensive search of materials science literature and polymer chemistry databases did not yield any studies concerning the use of this compound as a monomer for polymerization or as a precursor for functional organic materials. In principle, the secondary amine functionality could be a site for polymerization reactions, potentially leading to novel polyamides or other polymers. Similarly, its rigid bicyclic structure could be of interest in the design of porous organic frameworks or other functional materials. Nevertheless, there is currently no published research to support its application in these areas. While isoindoles, in general, have found some application in materials science, particularly as dyes and in the formation of phthalocyanines, these applications are typically associated with the aromatic isoindole system rather than its saturated derivatives. rsc.org

Applications in Supramolecular Chemistry and Host-Guest Systems

There is no available research on the application of this compound in the field of supramolecular chemistry or in the development of host-guest systems. The defined three-dimensional shape and the presence of a hydrogen bond donor/acceptor site (the secondary amine) could make it a candidate for studies in molecular recognition. However, no reports of its use as either a host or a guest molecule, or in the formation of self-assembled supramolecular structures, have been published.

Future Research Trajectories and Emerging Paradigms for Hexahydroisoindole Systems

Development of Sustainable and Scalable Synthetic Routes

The chemical industry is increasingly shifting towards greener and more efficient manufacturing processes. For hexahydroisoindole systems, this necessitates the development of synthetic routes that are not only high-yielding but also environmentally benign and economically viable for large-scale production. dur.ac.uk

Key Research Thrusts:

Biocatalysis: Utilizing enzymes or whole-cell systems offers a green alternative to traditional chemical catalysts. mdpi.com Biocatalysis can provide high chemo-, regio-, and enantioselectivity under mild reaction conditions, which is crucial for synthesizing complex chiral molecules. nih.gov The use of biocatalysts like thiamine (B1217682) hydrochloride has been shown to be effective in synthesizing N-heterocyclic compounds. mdpi.com

Chemoenzymatic Synthesis: Combining the versatility of chemical catalysis with the selectivity of biocatalysis presents a powerful strategy. nih.gov Cooperative chemoenzymatic systems, using readily available alcohols and amines in water, can produce N-heterocycles with high atom economy, avoiding the need for metal catalysts and harsh reagents. nih.gov

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling. The development of flow-based syntheses for hexahydroisoindoles could lead to more efficient and reproducible production.

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. nih.gov Reactions like acceptorless dehydrogenative coupling (ADC), which generate only water and hydrogen as byproducts, exemplify this approach. nih.gov

Synthetic StrategyAdvantagesRepresentative Catalyst/System
Biocatalysis High selectivity, mild conditions, reduced waste. nih.govmdpi.comThiamine hydrochloride, Hydrolase enzymes. mdpi.comnih.gov
Flow Chemistry Improved safety, scalability, and process control.Packed-bed reactors, microreactors.
Atom Economy Maximizes resource efficiency, minimizes waste. nih.govTransition-metal catalysts for ADC reactions. nih.gov

Integration with Automation and High-Throughput Experimentation Platforms

The discovery and optimization of novel hexahydroisoindole analogues can be accelerated significantly by leveraging automation and high-throughput experimentation (HTE). researchgate.net These platforms enable the rapid synthesis and screening of large compound libraries, drastically reducing the time required for lead identification and process development. digitellinc.com

Automated synthesis systems, often utilizing pre-packed reagent cartridges, can perform a wide range of chemical transformations, including the formation of saturated N-heterocycles. researchgate.netyoutube.com This technology allows chemists to synthesize diverse libraries of molecules with minimal manual intervention, increasing productivity and safety by containing hazardous reagents within the system. youtube.com HTE platforms facilitate the parallel screening of numerous reaction conditions (catalysts, solvents, temperatures), quickly identifying optimal parameters for yield and purity.

TechnologyApplication in Hexahydroisoindole ResearchKey Benefits
Automated Synthesizers Rapid library generation of substituted analogues. researchgate.netIncreased throughput, improved reproducibility, enhanced safety. youtube.com
High-Throughput Screening Optimization of reaction conditions (e.g., catalysts, solvents). digitellinc.comAccelerated discovery, efficient use of materials.
Robotic Liquid Handlers Precise dispensing of reagents for parallel reactions.High precision, reduction of human error.

Predictive Modeling for Rational Design of Novel Analogues

Computational chemistry and machine learning are becoming indispensable tools for the rational design of new molecules with desired properties. openmedicinalchemistryjournal.comwiley.com Instead of relying on trial-and-error synthesis, predictive modeling allows for the in silico design and evaluation of virtual compounds, prioritizing the most promising candidates for synthesis.

Computational Approaches:

De Novo Design: Algorithms can generate novel molecular structures from scratch that are predicted to bind to a specific biological target or possess certain physicochemical properties. openmedicinalchemistryjournal.comnih.gov This approach can uncover unique hexahydroisoindole scaffolds that might not be conceived through traditional medicinal chemistry intuition.

Virtual Screening: Large databases of virtual compounds can be computationally screened against a target of interest to identify potential hits. openmedicinalchemistryjournal.com This technique is instrumental in narrowing down vast chemical spaces to a manageable number of compounds for laboratory testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models can then be used to predict the activity of newly designed hexahydroisoindole analogues.

These computational methods significantly reduce the cost and time associated with drug discovery and materials development by focusing resources on molecules with the highest probability of success. openmedicinalchemistryjournal.com

Exploration of Unprecedented Reactivity and Transformation Mechanisms

Discovering novel chemical reactions and understanding their underlying mechanisms are fundamental to expanding the synthetic toolkit available for modifying hexahydroisoindole systems. Research in this area focuses on activating typically inert chemical bonds and developing new catalytic cycles to access previously unattainable molecular architectures.

Future investigations may focus on:

C-H Bond Functionalization: Directly converting C-H bonds into new functional groups is a highly sought-after transformation that simplifies synthetic routes. Applying these methods to the hexahydroisoindole scaffold could enable the late-stage diversification of complex molecules.

Denitrogenative Transformations: Reactions that proceed with the loss of nitrogen gas (N2) can be powerful methods for forming complex cyclic structures. wiley.com Exploring such pathways could lead to novel ring-rearrangement or annulation strategies for isoindole systems.

Heterocycle Transformations: Investigating the conversion of one heterocyclic ring system into another can provide innovative synthetic routes. For instance, transforming a tetrazole into an oxadiazole has been demonstrated as a strategic approach in energetic materials synthesis, a concept that could be explored for isoindole derivatives. acs.org

Mechanistic Studies: A deep understanding of reaction mechanisms, often aided by computational tools like Density Functional Theory (DFT), is crucial for optimizing reaction conditions and predicting the outcomes of new transformations. acs.orgacs.org

Interdisciplinary Research Synergies with Related Chemical Fields

The full potential of the hexahydroisoindole scaffold can be realized through collaboration with diverse scientific disciplines. The structural and functional versatility of heterocyclic compounds makes them valuable in numerous fields beyond traditional organic and medicinal chemistry. msesupplies.com

Potential Areas for Collaboration:

Materials Science: Nitrogen heterocycles are key components in the development of advanced materials such as organic conductors, semiconductors, and functional dyes. msesupplies.comosi.lv Tailoring the electronic properties of hexahydroisoindole derivatives could lead to novel materials for applications in electronics and photovoltaics. researchgate.net

Chemical Biology: Hexahydroisoindole-based probes and labels could be developed to study biological processes. Their unique three-dimensional shape can be exploited to design molecules that interact selectively with specific proteins or nucleic acids.

Polymer Chemistry: Incorporating the rigid hexahydroisoindole motif into polymer backbones could impart unique thermal and mechanical properties to the resulting materials.

Agrochemicals: Heterocyclic compounds form the basis of many modern pesticides and herbicides. researchgate.net Screening libraries of hexahydroisoindole derivatives could identify new candidates with potent and selective biological activity for crop protection.

By fostering these interdisciplinary synergies, researchers can uncover new applications and drive innovation, ensuring that the study of hexahydroisoindole systems remains a fruitful and impactful area of chemical science. msesupplies.com

Q & A

Q. What are the common synthetic routes for cis-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole, and how are reaction conditions optimized?

The synthesis typically involves cyclization of precursors such as substituted cyclohexenylamines. A widely used method includes reducing intermediates like bicyclic enamines under catalytic hydrogenation (e.g., H₂/Pd-C) followed by acid-mediated cyclization to form the isoindole framework . Reaction conditions (temperature, solvent polarity, and catalyst loading) are optimized via kinetic studies to enhance stereochemical control and yield. For example, heating at 70°C in aprotic solvents like acetonitrile minimizes side reactions . Purification via column chromatography or distillation (e.g., Kugelrohr apparatus) ensures high purity (>95%) .

Q. How is the stereochemical configuration of the compound validated experimentally?

X-ray crystallography is the gold standard for confirming the cis-(3aR,7aS) stereochemistry. Single-crystal diffraction data, refined using software like SHELXL , provide bond angles and torsion angles consistent with the bicyclic structure. Complementary NMR techniques (e.g., NOESY) can corroborate spatial proximity of hydrogens in the fused ring system .

Q. What are the key stability considerations for handling this compound in laboratory settings?

The compound is sensitive to oxidation and moisture. Storage under inert gas (argon/nitrogen) at –20°C in anhydrous solvents (e.g., THF or DCM) prolongs stability. Degradation pathways, such as ring-opening under acidic conditions, are monitored via HPLC or TLC . Kinetic stability studies using accelerated aging tests (e.g., 40°C/75% RH) inform shelf-life estimates .

Advanced Research Questions

Q. How can computational methods aid in predicting reactivity and regioselectivity for derivatization of this isoindole?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like electrophilic substitution or hydrogenation. For example, Fukui indices identify nucleophilic sites (e.g., the nitrogen atom), guiding regioselective alkylation or acylation . Molecular dynamics simulations also predict solvent effects on reaction pathways .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in reported bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) often arise from assay variability or impurity profiles. Rigorous orthogonal validation is required:

  • Reproducing assays with standardized protocols (e.g., MIC for antimicrobial activity).
  • Purity assessment via LC-MS and elemental analysis.
  • Structure-activity relationship (SAR) studies to isolate active stereoisomers or metabolites .

Q. How is enantioselective synthesis achieved for chiral derivatives of this compound?

Asymmetric catalysis using chiral auxiliaries or organocatalysts enables enantioselective synthesis. For instance, Sharpless epoxidation or Jacobsen kinetic resolution can introduce stereocenters in side chains. A documented route employs Boc-protection followed by RuO₂/NaIO₄-mediated oxidation to generate chiral carboxylic acid intermediates .

Q. What advanced analytical techniques characterize degradation products under stress conditions?

High-resolution mass spectrometry (HRMS) and tandem MS/MS identify degradation fragments. For example, oxidative degradation products are detected via UPLC-QTOF, while NMR (¹³C DEPT) clarifies structural changes. Accelerated stability studies under UV light or H₂O₂ exposure reveal photooxidation pathways .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₉H₁₅N
Molecular Weight137.22 g/mol
XLogP31.2
Topological Polar Surface Area12 Ų
Stability in AirDegrades upon prolonged exposure

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Ring-opened amineAcidic hydrolysisNeutralize reaction medium
Oxidized isoindoleO₂ exposureUse degassed solvents
Diastereomeric impuritiesPoor stereocontrolOptimize catalyst loading

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